molecular formula C22H29ClN6O2 B11254632 2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11254632
M. Wt: 445.0 g/mol
InChI Key: FVWDBWRASSHHOZ-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule, combining the structural features of isothiazole , piperazine , and pyrimidine . Let’s break it down:

    Isothiazole: A five-membered ring containing four carbon atoms and one sulfur atom.

    Piperazine: A bicyclic organic compound with a six-membered ring containing two nitrogen atoms.

    Pyrimidine: A six-membered heterocyclic ring with two nitrogen atoms.

Preparation Methods

Industrial Production:: Industrial-scale production methods for this compound may involve modifications of existing synthetic routes, optimization for yield, and scalability. Again, detailed information on industrial production remains proprietary or unpublished.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Investigate its susceptibility to oxidation reactions.

    Reduction: Explore reduction reactions that can modify its functional groups.

    Substitution: Assess substitution reactions at various positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium hydroxide, ammonia).

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further experimental studies are needed to elucidate these details.

Scientific Research Applications

This compound finds applications across various fields:

    Chemistry: As a building block for designing novel heterocyclic compounds.

    Biology: Potential bioactivity, including receptor interactions.

    Medicine: Investigate its pharmacological properties.

    Industry: Possible applications in materials science or catalysis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H29ClN6O2

Molecular Weight

445.0 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H29ClN6O2/c1-16-14-20(27-8-6-26(2)7-9-27)25-22(24-16)29-12-10-28(11-13-29)21(30)18-15-17(23)4-5-19(18)31-3/h4-5,14-15H,6-13H2,1-3H3

InChI Key

FVWDBWRASSHHOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)N4CCN(CC4)C

Origin of Product

United States

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